molecular formula C13H12N2O B11891681 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile

2-((8-Ethylquinolin-4-yl)oxy)acetonitrile

Cat. No.: B11891681
M. Wt: 212.25 g/mol
InChI Key: PAVKZQBYPFEWJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile typically involves the reaction of 8-ethylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

These services ensure the compound is produced with high purity and in large quantities to meet research and industrial needs .

Chemical Reactions Analysis

Types of Reactions

2-((8-Ethylquinolin-4-yl)oxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((8-Ethylquinolin-4-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((8-Methylquinolin-4-yl)oxy)acetonitrile
  • 2-((8-Propylquinolin-4-yl)oxy)acetonitrile
  • 2-((8-Butylquinolin-4-yl)oxy)acetonitrile

Uniqueness

2-((8-Ethylquinolin-4-yl)oxy)acetonitrile is unique due to its specific ethyl substitution on the quinoline ring, which can influence its chemical reactivity and biological activity. This substitution can result in different physical and chemical properties compared to similar compounds with different alkyl groups .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(8-ethylquinolin-4-yl)oxyacetonitrile

InChI

InChI=1S/C13H12N2O/c1-2-10-4-3-5-11-12(16-9-7-14)6-8-15-13(10)11/h3-6,8H,2,9H2,1H3

InChI Key

PAVKZQBYPFEWJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)OCC#N

Origin of Product

United States

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